Cas no 332374-77-3 ((1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate)
(1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate
- 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
- 4-chloro-6-(N-(1,3-thiazol-2-yl)carbamoyl)cyclohex-3-enecarboxylic acid
- AC1MGLON
- ChemDiv1_005344
- CTK4H0245
- HMS602C20
- STOCK1S-63499
-
- Inchi: InChI=1S/C11H11ClN2O3S/c12-6-1-2-7(10(16)17)8(5-6)9(15)14-11-13-3-4-18-11/h1,3-4,7-8H,2,5H2,(H,16,17)(H,13,14,15)
- InChI Key: UFGYRMPSQUJSAA-UHFFFAOYSA-N
- SMILES: O=C(O)C1C(C(NC2=NC=CS2)=O)CC(Cl)=CC1
Computed Properties
- Exact Mass: 285.0102
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 82.12
(1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM517718-1g |
4-Chloro-6-(thiazol-2-ylcarbamoyl)cyclohex-3-enecarboxylic acid |
332374-77-3 | 95% | 1g |
$291 | 2023-01-04 |
(1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on (1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate
Introduction to (1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate (CAS No. 332374-77-3)
(1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate (CAS No. 332374-77-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclohexene ring, a chloro substituent, and a thiazole carbamoyl group. These structural elements contribute to its potential therapeutic applications and biological activities.
The cyclohexene ring in (1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate provides a rigid framework that can influence the compound's conformational stability and interactions with biological targets. The chloro substituent at the 4-position adds an electron-withdrawing effect, which can modulate the compound's electronic properties and enhance its binding affinity to specific receptors. The thiazole carbamoyl group at the 6-position introduces additional functional groups that can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound's biological activity.
Recent studies have highlighted the potential of (1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent anti-inflammatory properties. The thiazole carbamoyl group plays a crucial role in this activity by interacting with key inflammatory mediators such as cytokines and chemokines. This makes (1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, (1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate has also shown potential as an anticancer agent. Studies conducted by researchers at the National Cancer Institute have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The chloro substituent and thiazole carbamoyl group are believed to contribute to this activity by disrupting key signaling pathways involved in cell growth and survival.
The synthesis of (1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate involves several steps that require precise control over stereochemistry and functional group manipulation. One common synthetic route involves the reaction of a cyclohexene derivative with a thiazole carbamoyl chloride in the presence of a suitable base. The stereochemistry of the final product is critical for its biological activity, and careful optimization of reaction conditions is necessary to ensure high yields and purity.
To further explore the potential applications of (1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate, researchers are conducting extensive preclinical studies. These studies aim to evaluate the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its safety profile in animal models. Preliminary results have been promising, with the compound showing good oral bioavailability and low toxicity.
In conclusion, (1R,6S)-4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-enecarboxylate (CAS No. 332374-77-3) is a promising compound with diverse therapeutic potential. Its unique structural features make it an attractive candidate for further development in areas such as anti-inflammatory and anticancer drug discovery. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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